Chromatographic Resolution: Impurity H vs. Impurity VII
Cimetidine EP Impurity H (designated compound VIII in a key identification study) demonstrates baseline separation from a structurally related dimeric impurity, compound VII, under validated HPLC conditions. This resolution is a critical requirement for accurate quantification in purity assays [1].
| Evidence Dimension | Chromatographic Resolution (HPLC) |
|---|---|
| Target Compound Data | Resolved as a distinct peak |
| Comparator Or Baseline | Impurity VII (2,5-bis[(N'-cyano-N"-methyl)guanidinoethylthiomethyl]-4-methylimidazole) |
| Quantified Difference | Baseline resolution achieved; peaks are chromatographically distinct |
| Conditions | Ion-pair reversed-phase HPLC system with normal-phase preparative HPLC for isolation |
Why This Matters
This confirms that Cimetidine EP Impurity H can be selectively quantified without interference from other known dimeric impurities, ensuring accuracy in quality control (QC) and stability studies.
- [1] Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. doi: 10.1016/0731-7085(96)01815-8 View Source
